molecular formula C8H6Cl2O2 B14436714 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one CAS No. 75322-89-3

2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one

Katalognummer: B14436714
CAS-Nummer: 75322-89-3
Molekulargewicht: 205.03 g/mol
InChI-Schlüssel: ACZLXPRXFKFKJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with high efficiency . Another method involves the bromination of tropinone followed by a Hofmann elimination to produce the cycloheptatrienone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cycloheptatrienones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The presence of chlorine and methoxy groups can enhance its electrophilic and nucleophilic properties, respectively, facilitating its involvement in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

75322-89-3

Molekularformel

C8H6Cl2O2

Molekulargewicht

205.03 g/mol

IUPAC-Name

2,4-dichloro-5-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-3-2-7(11)5(9)4-6(8)10/h2-4H,1H3

InChI-Schlüssel

ACZLXPRXFKFKJS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=O)C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.